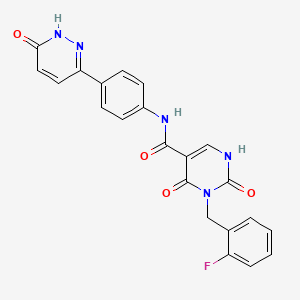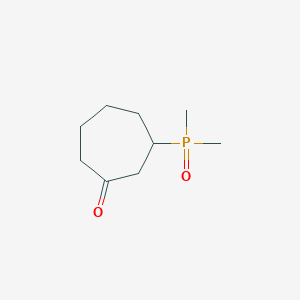
3-Dimethylphosphorylcycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphorylcycloheptan-1-one is a chemical compound with the molecular formula C9H17O2P . It has a molecular weight of 188.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Dimethylphosphorylcycloheptan-1-one is1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Dimethylphosphorylcycloheptan-1-one is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Protein Studies
3-Dimethylphosphorylcycloheptan-1-one derivatives have been employed as fluorescent probes for studying the unfolding of proteins, particularly human serum albumin (HSA), induced by surfactants like sodium dodecyl sulfate (SDS). These probes respond to changes in polarity and hydrogen-bond-donating ability of their environment, providing valuable insights into the local polarity and acidity changes during the protein unfolding process (Green & Abelt, 2015).
Molecular Docking and Drug Design
3-Dimethylphosphorylcycloheptan-1-one derivatives have also been explored in the context of drug design. The compound 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 3-Dimethylphosphorylcycloheptan-1-one, has been analyzed using various spectroscopic techniques and computational methods. It serves as a foundation for synthesizing nitrogen-containing compounds and has been studied for its interaction with different receptors through molecular docking, highlighting its potential in drug design (Fatima et al., 2021).
Chemical Reactions and Synthesis
Compounds related to 3-Dimethylphosphorylcycloheptan-1-one have been utilized in chemical reactions like the Morita-Baylis-Hillman reaction, showcasing their role in organic synthesis. For example, a practical preparation of 2-hydroxymethyl-2-cyclopenten-1-one was achieved through this reaction, highlighting the compound's significance in the synthesis of complex organic molecules (Ito et al., 2005).
Catalytic and Material Applications
Derivatives of 3-Dimethylphosphorylcycloheptan-1-one have been investigated for their potential in catalysis and material science. For instance, dimethyltin compounds derived from dimethylphosphite, closely related to the structure of 3-Dimethylphosphorylcycloheptan-1-one, have shown potential as proton-conducting materials due to their unique chemical modification and structural properties (Shankar et al., 2013).
Safety and Hazards
The safety information for 3-Dimethylphosphorylcycloheptan-1-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
3-dimethylphosphorylcycloheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVORKDJQGAVIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

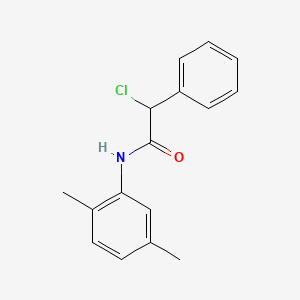
![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
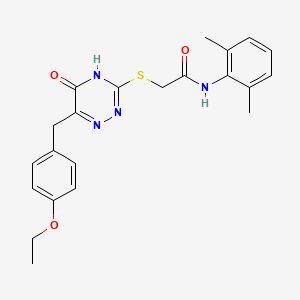

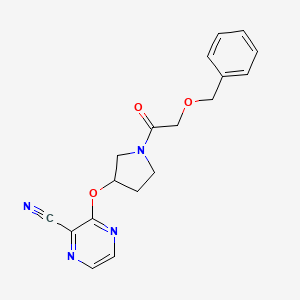
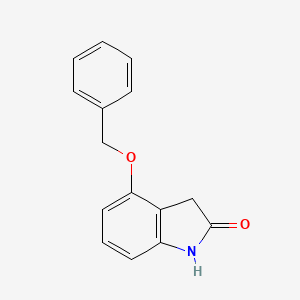
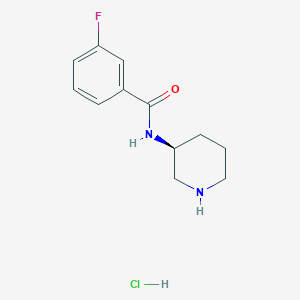
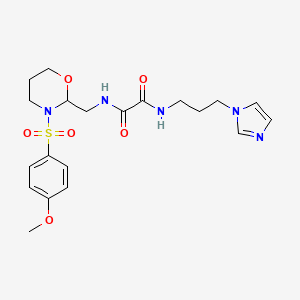
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)
